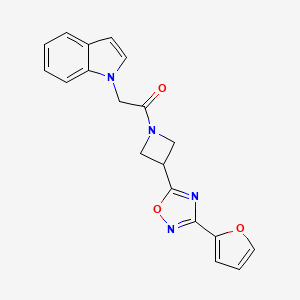
1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O2, with a molecular weight of approximately 298.30 g/mol. The unique structural features include an indole moiety and a furan-substituted oxadiazole ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities, including:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
- Anticancer Activity : The presence of the indole and oxadiazole rings contributes to anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating their activity and leading to therapeutic effects.
- Nucleic Acid Interference : The compound could interfere with nucleic acid functions, affecting replication and transcription processes in pathogens or cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole and indole moieties significantly impact biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Electron-withdrawing groups (e.g., Cl, NO₂) | Enhanced antimicrobial activity | More potent against bacterial strains |
| Electron-donating groups (e.g., -OCH₃) | Increased anticancer potential | Improved efficacy against MCF-7 cells |
| Furan ring presence | Contributes to overall bioactivity | Enhances interaction with biological targets |
These findings suggest that careful design of substituents can optimize the therapeutic potential of this class of compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against ESKAPE pathogens, highlighting their potential as alternative treatments for resistant infections .
- Anticancer Studies : In vitro assays showed that modifications at the indole position led to compounds with enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development .
属性
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-26-19)16-6-3-9-25-16/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAIUTOCXQCLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














